molecular formula C9H9N3O B13873594 2-Ethylbenzotriazole-5-carbaldehyde

2-Ethylbenzotriazole-5-carbaldehyde

Cat. No.: B13873594
M. Wt: 175.19 g/mol
InChI Key: VZIQPKICSCGUDA-UHFFFAOYSA-N
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Description

2-Ethylbenzotriazole-5-carbaldehyde is a heterocyclic organic compound that contains a benzotriazole ring substituted with an ethyl group at the 2-position and an aldehyde group at the 5-position. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbenzotriazole-5-carbaldehyde typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the benzotriazole derivative with DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbenzotriazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Ethylbenzotriazole-5-carboxylic acid.

    Reduction: 2-Ethylbenzotriazole-5-methanol.

    Substitution: Various substituted benzotriazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethylbenzotriazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylbenzotriazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzotriazole ring can also chelate metal ions, which may contribute to its activity as a corrosion inhibitor or enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound without the ethyl and aldehyde substitutions.

    2-Methylbenzotriazole-5-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

    2-Ethylbenzotriazole: Lacks the aldehyde group at the 5-position.

Uniqueness

2-Ethylbenzotriazole-5-carbaldehyde is unique due to the presence of both the ethyl and aldehyde groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-ethylbenzotriazole-5-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-2-12-10-8-4-3-7(6-13)5-9(8)11-12/h3-6H,2H2,1H3

InChI Key

VZIQPKICSCGUDA-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C2C=CC(=CC2=N1)C=O

Origin of Product

United States

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